

Fluconazole: A Comprehensive Technical Guide to its Chemical Properties and Aqueous Solubility

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical properties and aqueous solubility of **fluconazole**, a widely used triazole antifungal agent. The information is presented to support research, drug development, and formulation activities. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key property determinations are provided.

Core Chemical Properties of Fluconazole

Fluconazole, known chemically as 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, is a white crystalline powder.[1][2] Its fundamental chemical and physical properties are summarized in the table below.



Property	Value	Source(s)
IUPAC Name	2-(2,4-difluorophenyl)-1,3- bis(1H-1,2,4-triazol-1- yl)propan-2-ol	[1]
Chemical Formula	C13H12F2N6O	[3]
Molecular Weight	306.27 g/mol	[3]
Melting Point	138-140 °C	[3]
рКа	2.27 (1,2,4-triazole)	[3]
logP	0.5	[3]

Table 1: Core Chemical Properties of Fluconazole

Aqueous Solubility of Fluconazole

Fluconazole is described as being slightly soluble in water.[2] Its aqueous solubility is influenced by both pH and temperature.

Solubility at Different pH Values

The solubility of **fluconazole** in aqueous solutions is pH-dependent, which is a critical consideration for formulation and understanding its behavior in different physiological environments.

рН	Solubility	Temperature (°C)	Source(s)
1.2	> 0.2 mol/L	20-40	[4]
2.0	> 0.2 mol/L	20-40	[4]
7.4	34.9 μg/mL	Not Specified	[3]
7.4	< 0.2 mol/L	20-40	[4]
7.2	~0.2 mg/mL	Not Specified	[5][6]



Table 2: Aqueous Solubility of Fluconazole at Various pH Values

Solubility at Different Temperatures

The aqueous solubility of **fluconazole** demonstrates a significant positive correlation with temperature. In one study, the mole fraction solubility of **fluconazole** in water increased 146-fold when the temperature was raised from 298 K to 473 K.[1]

Temperature (K)	Mole Fraction Solubility (x 10^{-3})	Source(s)
298	0.08	[1]
323	Not Specified	[1]
448	Not Specified	[1]
473	11.73	[1]

Table 3: Mole Fraction Solubility of Fluconazole in Water at Various Temperatures

Experimental Protocols

The following sections detail the standard methodologies for determining the key chemical properties of pharmaceutical compounds like **fluconazole**.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[7]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured after each addition of titrant, and the resulting pH curve is used to determine the pKa. The pKa is the pH at which the concentrations of the acidic and basic forms of the compound are equal.[7]

Methodology:[8]

Preparation of Solutions:



- Prepare a standard solution of the active pharmaceutical ingredient (API) in a suitable solvent (e.g., water or a co-solvent for poorly soluble compounds) at a known concentration (typically around 1 mM).
- Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
- Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength.
- Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa value.
- Titration Procedure:
 - Place a known volume of the API solution into a beaker with a magnetic stirrer.
 - Add the background electrolyte solution.
 - If the compound is a base, titrate with the standardized acid solution. If it is an acid, titrate
 with the standardized base solution.
 - Add the titrant in small, precise increments, and record the pH after each addition, allowing the reading to stabilize.
 - Continue the titration well past the equivalence point.
- Data Analysis:
 - Plot the pH of the solution as a function of the volume of titrant added.
 - The pKa can be determined from the pH at the half-equivalence point. The equivalence point is the point of steepest slope on the titration curve.

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. It is a key indicator of a drug's lipophilicity.



The shake-flask method is the gold standard for its determination.[9][10]

Principle: A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the compound in each phase is then determined. The logP is the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[9]

Methodology:[9][11][12]

· Preparation of Phases:

- Saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.
- Prepare a buffer solution for the aqueous phase at a specific pH (e.g., pH 7.4 for physiological relevance).

Partitioning:

- Accurately weigh a small amount of the compound and dissolve it in either the n-octanolsaturated water or the water-saturated n-octanol.
- Add a known volume of the other phase to a flask.
- Shake the flask for a sufficient time to allow for equilibrium to be reached (this can range from a few minutes to several hours).

Phase Separation:

 Allow the two phases to separate completely. Centrifugation can be used to aid in the separation.

Concentration Analysis:

- Carefully withdraw a sample from each phase.
- Determine the concentration of the compound in each sample using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography



(HPLC).

Calculation:

- Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in aqueous phase].
- The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility by the Equilibrium Shake-Flask Method

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability. The equilibrium shake-flask method is a reliable technique for its measurement.[13]

Principle: An excess amount of the solid compound is added to a specific volume of water or a buffer solution. The mixture is agitated until the solution is saturated and equilibrium is reached. The concentration of the dissolved compound in the filtered solution is then determined.[14]

Methodology:[13][15][16]

Preparation:

 Add an excess amount of the solid compound to a flask containing a known volume of the aqueous medium (e.g., purified water or a buffer of a specific pH).

Equilibration:

Seal the flask and agitate it at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A shaker bath is commonly used for this purpose.

Phase Separation:

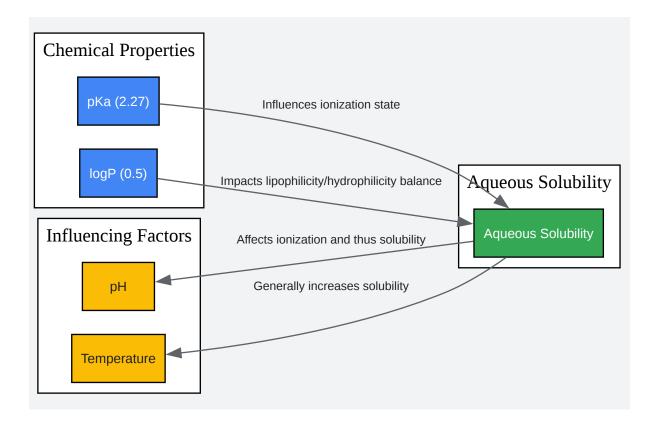
- Allow the undissolved solid to settle.
- Carefully withdraw a sample of the supernatant.



- $\circ\,$ Filter the sample through a membrane filter (e.g., 0.45 $\mu m)$ to remove any undissolved particles.
- Concentration Analysis:
 - Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
- · Reporting:
 - The determined concentration represents the equilibrium aqueous solubility of the compound at the specified temperature and pH.

Visualization of Property Relationships

The interplay between a drug's chemical properties, particularly its pKa and logP, and its aqueous solubility is a critical aspect of drug development. The following diagram illustrates this logical relationship for **fluconazole**.



Click to download full resolution via product page



Caption: Logical relationship between **fluconazole**'s chemical properties and its aqueous solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]
- 2. Fluconazole Wikipedia [en.wikipedia.org]
- 3. Fluconazole | C13H12F2N6O | CID 3365 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) ECETOC [ecetoc.org]
- 8. Protocol for Determining pKa Using Potentiometric Titration Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. enamine.net [enamine.net]
- To cite this document: BenchChem. [Fluconazole: A Comprehensive Technical Guide to its Chemical Properties and Aqueous Solubility]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b054011#fluconazole-s-chemical-properties-and-aqueous-solubility]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com